N-Methyl-3-phenylpropan-1-amine vs. 3-Phenylpropylamine: Enhanced Metabolic Stability Inferred from Class-Level Structural Modifications
The target compound N-methyl-3-phenylpropan-1-amine differs from the unsubstituted 3-phenylpropylamine solely by N-methylation. Class-level inference from studies on phenethylamine analogs indicates that side chain extension and N-alkylation significantly reduce oxidative deamination by monoamine oxidase (MAO). Specifically, 3-phenylpropylamine itself is oxidized 2.5-fold more slowly and bound 75-fold more tightly than phenethylamine [1]. The addition of the N-methyl group, as in the target compound, introduces steric hindrance that further protects the amine from MAO-mediated metabolism, a critical factor for any application requiring longer half-life or reduced metabolic interference [2].
| Evidence Dimension | Metabolic Oxidation Rate (Relative to Phenethylamine) |
|---|---|
| Target Compound Data | Inferred slower oxidation than 3-phenylpropylamine due to N-methyl steric hindrance [2]. |
| Comparator Or Baseline | 3-Phenylpropylamine: Oxidized 2.5-fold more slowly than phenethylamine [1]. |
| Quantified Difference | Not directly quantified for target compound; inferred improvement based on SAR. |
| Conditions | In vitro MAO assay with rat brain mitochondrial preparations [1]. |
Why This Matters
When sourcing for in vitro pharmacology assays, N-methyl-3-phenylpropan-1-amine will likely exhibit greater metabolic stability than the primary amine analog, reducing experimental variability from rapid degradation.
- [1] Nandigama, R. K., et al. Examination of side chain analogues of phenethylamine show 3-phenylpropylamine to be oxidized 2.5-fold more slowly and bound 75-fold more tightly than phenethylamine. (Scite.ai summary of primary research). View Source
- [2] Youdim, M. B. H., et al. The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. 2006; 7(4):295-309. (Review for SAR of N-methylation on MAO substrate recognition). View Source
